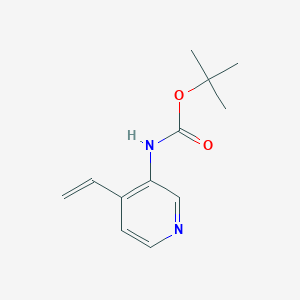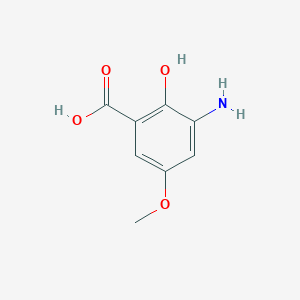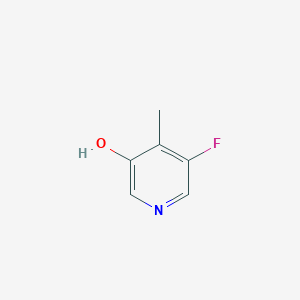![molecular formula C7H11F2N B11926670 Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a synthetic compound belonging to the class of cyclopenta[c]pyrroles This compound is characterized by the presence of two fluorine atoms at the 4th position and a unique octahydrocyclopenta structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the cyclopenta[c]pyrrole core.
Fluorination: Introduction of fluorine atoms at the 4th position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydrogenation: The final step involves hydrogenation to saturate the cyclopenta ring, resulting in the octahydro structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-(3ar,6as)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Rac-(3ar,6as)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
- Rac-(3ar,6as)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Uniqueness
Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atoms enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H11F2N |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(3aS,6aR)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m0/s1 |
Clé InChI |
AXWZHQLOPCLIMR-NTSWFWBYSA-N |
SMILES isomérique |
C1CC([C@H]2[C@@H]1CNC2)(F)F |
SMILES canonique |
C1CC(C2C1CNC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)

![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)

![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)




![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


